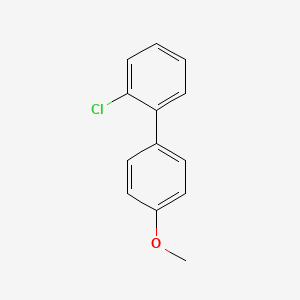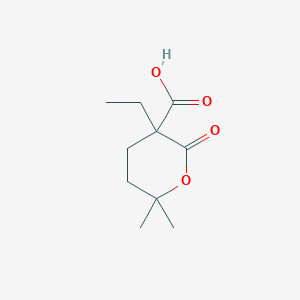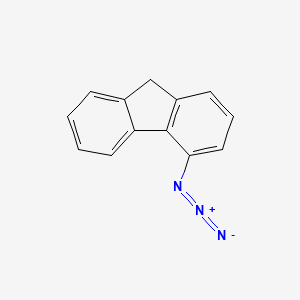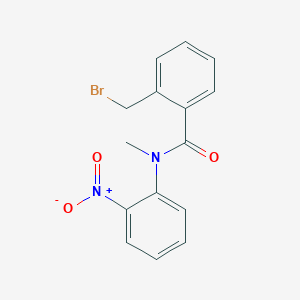
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is an organic compound characterized by the presence of a bromomethyl group, a nitrophenyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide typically involves the bromination of a methyl group attached to a benzene ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized polymers or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide involves its reactivity at the bromomethyl and nitrophenyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-N-methyl-N-(2-nitrophenyl)benzamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.
Uniqueness
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is unique due to the specific positioning of the bromomethyl and nitrophenyl groups, which influence its reactivity and potential applications. The ortho position of the nitro group can lead to different electronic and steric effects compared to para-substituted analogs.
Properties
CAS No. |
92771-54-5 |
|---|---|
Molecular Formula |
C15H13BrN2O3 |
Molecular Weight |
349.18 g/mol |
IUPAC Name |
2-(bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-17(13-8-4-5-9-14(13)18(20)21)15(19)12-7-3-2-6-11(12)10-16/h2-9H,10H2,1H3 |
InChI Key |
VFNQYMNGGZRKRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
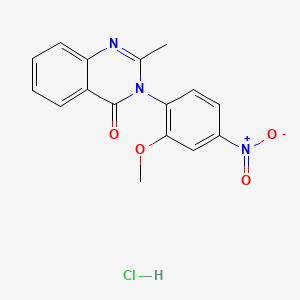
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
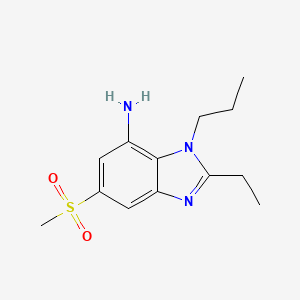
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
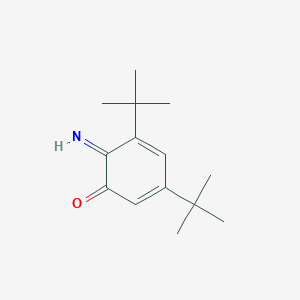
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
